![molecular formula C12H9F3N2O2 B4432198 5-methyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide CAS No. 646530-36-1](/img/structure/B4432198.png)
5-methyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide
説明
5-methyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, also known as PF-06463922, is a small molecule inhibitor of the receptor tyrosine kinase, ROS1. It has been identified as a potential treatment for non-small cell lung cancer (NSCLC) patients with ROS1 gene rearrangements. In
作用機序
5-methyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is a selective and potent inhibitor of ROS1, which is a receptor tyrosine kinase that plays a critical role in cell growth, differentiation, and survival. ROS1 gene rearrangements have been identified in a small subset of NSCLC patients, leading to constitutive activation of ROS1 signaling and tumor growth. This compound binds to the ATP-binding site of ROS1 and inhibits its kinase activity, leading to inhibition of downstream signaling pathways and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to inhibit ROS1 activity and downstream signaling pathways in NSCLC cell lines and mouse models. In clinical trials, this compound has demonstrated antitumor activity in NSCLC patients with ROS1 gene rearrangements, leading to tumor shrinkage and prolonged progression-free survival. This compound has also been shown to have a manageable safety profile, with the most common adverse events being fatigue, nausea, and diarrhea.
実験室実験の利点と制限
5-methyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is a valuable tool for studying the role of ROS1 in NSCLC and for developing new therapies for NSCLC patients with ROS1 gene rearrangements. However, there are some limitations to using this compound in lab experiments. For example, this compound is not effective in NSCLC patients without ROS1 gene rearrangements, limiting its utility in studying other types of NSCLC. Additionally, this compound has a short half-life and requires frequent dosing, which may complicate experimental design and interpretation.
将来の方向性
There are several future directions for research on 5-methyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways in NSCLC. Another area of interest is the identification of biomarkers that can predict response to this compound and other ROS1 inhibitors. Additionally, there is ongoing research to develop next-generation ROS1 inhibitors with improved potency and selectivity. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in NSCLC patients with ROS1 gene rearrangements.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of ROS1 that has shown promising antitumor activity in NSCLC patients with ROS1 gene rearrangements. Its mechanism of action involves inhibition of ROS1 kinase activity and downstream signaling pathways. While this compound has some limitations in lab experiments, it is a valuable tool for studying the role of ROS1 in NSCLC and developing new therapies for NSCLC patients with ROS1 gene rearrangements. Future research on this compound will focus on combination therapies, biomarker identification, and next-generation ROS1 inhibitors.
科学的研究の応用
5-methyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been extensively studied in preclinical models and clinical trials for the treatment of NSCLC patients with ROS1 gene rearrangements. In preclinical studies, this compound has shown potent inhibition of ROS1 activity and tumor growth in NSCLC cell lines and mouse models. In clinical trials, this compound has demonstrated promising antitumor activity and manageable safety profile in NSCLC patients with ROS1 gene rearrangements.
特性
IUPAC Name |
5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-5-10(17-19-7)11(18)16-9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOXVIQETWJLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408082 | |
| Record name | ST50877711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
646530-36-1 | |
| Record name | 5-Methyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646530-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST50877711 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)phenyl]-2-methylcyclopropanecarboxamide](/img/structure/B4432117.png)
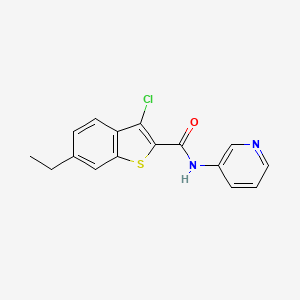
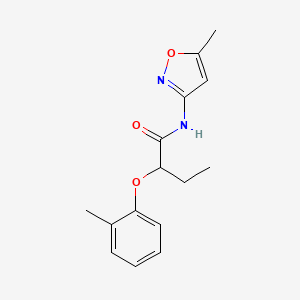
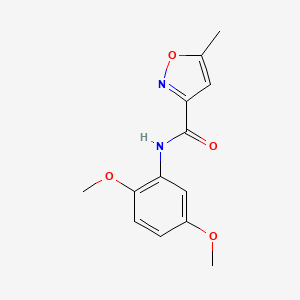
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4432145.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4432156.png)
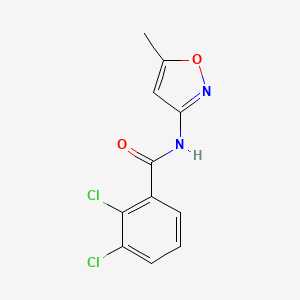

![2-{4-[(5-methyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4432179.png)
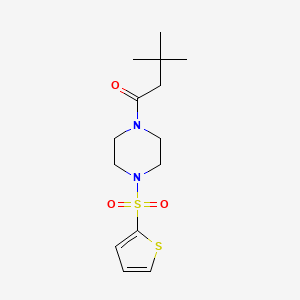

![ethyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4432189.png)
![N-{4-[(methylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B4432210.png)
![N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4432218.png)